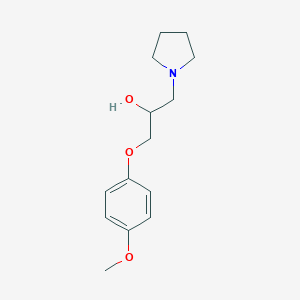
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol, also known as MPPL, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MPPL is a beta-adrenergic receptor antagonist, which means it has the ability to block the effects of adrenaline and other stress hormones on the body.
科学研究应用
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been studied for its potential applications in various fields such as neuroscience, cardiology, and cancer research. In neuroscience, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiology, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been studied for its potential to treat heart failure by blocking the effects of stress hormones on the heart. In cancer research, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
作用机制
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol works by blocking the beta-adrenergic receptors in the body. These receptors are responsible for the effects of stress hormones such as adrenaline and noradrenaline. By blocking these receptors, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol reduces the effects of stress hormones on the body, which can lead to a reduction in oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have various biochemical and physiological effects on the body. In animal studies, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to reduce oxidative stress and inflammation in the brain, heart, and liver. 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has also been shown to improve cardiac function in animal models of heart failure. In addition, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the advantages of using 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol in lab experiments is its ability to block the effects of stress hormones on the body. This can be useful in studying the effects of stress on various physiological processes. However, one of the limitations of using 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol is its potential to interact with other receptors in the body, which can lead to off-target effects.
未来方向
There are several future directions for 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol research. One potential direction is to study the effects of 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol on other physiological processes such as metabolism and immune function. Another potential direction is to develop more selective beta-adrenergic receptor antagonists that can target specific subtypes of beta-adrenergic receptors. Finally, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol could be studied for its potential to treat other diseases such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol is a synthetic compound that has potential applications in various fields such as neuroscience, cardiology, and cancer research. 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol works by blocking the beta-adrenergic receptors in the body, which reduces the effects of stress hormones on the body. 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have various biochemical and physiological effects on the body, and there are several future directions for 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol research.
合成方法
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol is synthesized through a multi-step process that involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. The resulting compound is then reacted with pyrrolidine and 2-propanol to form 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol. This synthesis method has been optimized to yield high purity and high yield of 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol.
属性
产品名称 |
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol |
|---|---|
分子式 |
C14H21NO3 |
分子量 |
251.32 g/mol |
IUPAC 名称 |
1-(4-methoxyphenoxy)-3-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C14H21NO3/c1-17-13-4-6-14(7-5-13)18-11-12(16)10-15-8-2-3-9-15/h4-7,12,16H,2-3,8-11H2,1H3 |
InChI 键 |
KSIRTXNTGFVNAU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(CN2CCCC2)O |
规范 SMILES |
COC1=CC=C(C=C1)OCC(CN2CCCC2)O |
溶解度 |
30.7 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(3-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B256730.png)



![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256749.png)



![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)
![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)
